Ferrocene, 1,1'-bis(methoxycarbonyl)-
CAS No.:
Cat. No.: VC18459010
Molecular Formula: C14H14FeO4-6
Molecular Weight: 302.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H14FeO4-6 |
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Molecular Weight | 302.10 g/mol |
IUPAC Name | iron;methyl cyclopenta-2,4-diene-1-carboxylate;methyl cyclopentanecarboxylate |
Standard InChI | InChI=1S/2C7H7O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1; |
Standard InChI Key | UZCQZDWWLBPSAF-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)[C-]1[CH-][CH-][CH-][CH-]1.COC(=O)[C-]1C=CC=C1.[Fe] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecular framework of Ferrocene, 1,1'-bis(methoxycarbonyl)- (C₁₄H₁₄FeO₄) consists of an iron(II) cation coordinated between two cyclopentadienyl (Cp) rings, each functionalized with methoxycarbonyl (-COOCH₃) groups at the 1 and 1' positions. X-ray crystallographic analyses reveal a staggered conformation with an inter-ring distance of 3.32 Å and Fe-C bond lengths averaging 2.04 Å, consistent with typical ferrocene derivatives. The methoxycarbonyl substituents induce a 7° torsional twist in the Cp rings compared to unsubstituted ferrocene, altering molecular symmetry and electronic distribution.
Table 1: Key Molecular Parameters
Property | Value |
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Molecular Formula | C₁₄H₁₄FeO₄ |
Molecular Weight | 302.10 g/mol |
IUPAC Name | Iron;methyl cyclopenta-2,4-diene-1-carboxylate;methyl cyclopentanecarboxylate |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Parameters | a=8.42 Å, b=10.55 Å, c=12.78 Å, β=102.3° |
Electronic Configuration
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level indicate significant electron-withdrawing effects from the methoxycarbonyl groups, reducing the iron center's electron density by 23% compared to parent ferrocene. This perturbation lowers the highest occupied molecular orbital (HOMO) energy to -5.12 eV, enhancing oxidative stability while maintaining reversible redox behavior. Cyclic voltammetry in acetonitrile exhibits a quasi-reversible one-electron oxidation wave at vs. Ag/AgCl, with a peak separation () of 85 mV at 100 mV/s scan rate.
Synthetic Methodologies
Direct Functionalization Routes
The primary synthesis pathway involves sequential Friedel-Crafts acylation and esterification of ferrocene:
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Diacylation: Treatment of ferrocene with acetyl chloride (3.2 equiv) in dichloromethane using AlCl₃ (1.5 equiv) at 0°C yields 1,1'-diacetylferrocene (87% yield) .
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Oxidative Cleavage: Reaction with sodium hypochlorite (5% active Cl) in aqueous NaOH at 60°C for 4 hours converts acetyl groups to carboxylic acids (92% yield) .
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Esterification: Methanol esterification using thionyl chloride (SOCl₂) catalyst produces the target compound in 94% yield after recrystallization from hexane/ethyl acetate.
Table 2: Optimization of Oxidation Step
Parameter | Optimal Value | Yield Impact |
---|---|---|
Temperature | 60°C | +22% vs. 40°C |
Reaction Time | 4 hours | Max yield at 4h |
NaClO Concentration | 5% (w/v) | Higher conc. → decomposition |
Stirring Rate | 600 rpm | Prevents local overheating |
Alternative Pathways
Recent advances include:
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Microwave-Assisted Synthesis: 15-minute reaction at 100°C in DMF increases diacyl chloride formation rate by 8× compared to conventional heating .
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Flow Chemistry Approaches: Continuous processing in microreactors achieves 91% conversion with 10-minute residence time, reducing byproduct formation.
Reactivity and Chemical Transformations
Hydrolytic Behavior
The methoxycarbonyl groups undergo pH-dependent hydrolysis:
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Acidic Conditions (pH <3): Complete ester cleavage in 2 hours at 80°C, yielding ferrocene-1,1'-dicarboxylic acid .
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Basic Conditions (pH >10): Saponification to disodium carboxylate occurs within 30 minutes at 25°C.
Coordination Chemistry
The compound acts as a redox-active ligand in transition metal complexes:
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With Cu(I), it forms a tetrahedral complex () exhibiting metal-to-ligand charge transfer (MLCT) at 480 nm.
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Pd(II) coordination enhances catalytic activity in Suzuki-Miyaura coupling by 40% compared to triphenylphosphine ligands.
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
---|---|---|
MCF-7 (breast) | 18.7 | 6.2 |
A549 (lung) | 29.4 | 3.9 |
HEK293 (normal) | 116.0 | 1.0 |
Mechanistic studies indicate mitochondrial membrane depolarization (JC-1 assay shows 58% ΔΨm loss at 25 μM) and ROS generation (2.1-fold increase vs. control at 20 μM).
Antimicrobial Effects
Against multidrug-resistant pathogens:
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MRSA: MIC₉₀ = 32 μg/mL (compared to vancomycin MIC₉₀ = 2 μg/mL)
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Candida auris: 80% growth inhibition at 64 μg/mL
Materials Science Applications
Electroactive Polymers
Incorporation into polythiophene matrices at 15 wt% loading achieves:
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Conductivity: 38 S/cm (vs. 0.7 S/cm for pure polymer)
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Cycle Stability: 91% capacitance retention after 10,000 cycles
Catalytic Systems
As a co-catalyst in oxygen reduction reactions (ORR):
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Onset Potential: 0.92 V vs. RHE
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Tafel Slope: 68 mV/decade
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H₂O₂ Yield: <5% at 0.6 V
Environmental and Regulatory Considerations
Ecotoxicology
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Daphnia magna: 48h LC₅₀ = 4.2 mg/L
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Soil Half-life: 23 days (aerobic conditions)
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Bioaccumulation Factor: BAF = 82 (rainbow trout model)
Future Research Trajectories
Emerging frontiers include:
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Photoactivated Chemotherapy: Leveraging ligand-to-metal charge transfer (LMCT) for spatiotemporal drug release
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Battery Technologies: Development of non-aqueous redox flow batteries with 1.2 V cell potential
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Supramolecular Sensors: Host-guest complexes with β-cyclodextrin derivatives () for analyte detection
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